Lipophilicity Modulation: XLogP3 1.2 vs. the 5-Methyl Analog (LogP 2.43) – A 1.2-Log-Unit Polarity Shift
The target compound exhibits a computed XLogP3 of 1.2, compared with a measured/calculated LogP of 2.43 for the closest 5-methyl analog, 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 51646-33-4) . This represents a ΔLogP of approximately −1.2 units, reflecting the replacement of the lipophilic 5-methyl group (−CH₃) with the more polar 5-methoxymethyl group (−CH₂OCH₃), which introduces an ether oxygen capable of acting as a hydrogen-bond acceptor. The lower lipophilicity is expected to confer improved aqueous solubility, reduced non-specific protein binding, and altered membrane permeability relative to the 5-methyl analog [1].
| Evidence Dimension | Computed/measured partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (sMolecule, computed) |
| Comparator Or Baseline | 2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 51646-33-4): LogP = 2.43060 (ChemSrc, calculated) |
| Quantified Difference | ΔLogP ≈ −1.2 log units (target is ~16× more hydrophilic by partition coefficient ratio) |
| Conditions | Computational prediction; XLogP3 method (target) vs. ChemSrc LogP calculation (comparator). Both derived from chemical structure; experimental logP not available for either compound. |
Why This Matters
A 1.2-log-unit reduction in lipophilicity is pharmaceutically significant: it predicts enhanced aqueous solubility and reduced off-target binding to hydrophobic protein pockets, directly impacting formulation feasibility, assay compatibility, and PK/PD profile design.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235–248. doi:10.1517/17460441003605098. (General principle: each log unit reduction in logP approximately corresponds to a 10-fold increase in aqueous solubility for neutral compounds.) View Source
